5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol. The general reaction scheme can be represented as follows:
Thioamide Preparation: The thioamide precursor is synthesized by reacting an amine with carbon disulfide and an alkyl halide.
Cyclization: The thioamide is then reacted with an aldehyde or ketone under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidinones.
Scientific Research Applications
5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 5-((Methylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 5-((Ethylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 5-((Propylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-((Butylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its butylamino substituent, which enhances its lipophilicity and potentially improves its biological activity compared to its methyl, ethyl, and propyl analogs.
Properties
Molecular Formula |
C10H16N2OS2 |
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Molecular Weight |
244.4 g/mol |
IUPAC Name |
5-(butyliminomethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H16N2OS2/c1-3-5-6-11-7-8-9(13)12(4-2)10(14)15-8/h7,13H,3-6H2,1-2H3 |
InChI Key |
JYXAQFKAZMOKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=C(N(C(=S)S1)CC)O |
Origin of Product |
United States |
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